REACTION_CXSMILES
|
FC(F)(F)C1C=CC(N2C3C(=CC=CC=3)C([CH:18]3[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]3)=N2)=CC=1.C1([N:32]=[C:33]=[O:34])C=CC=CC=1>C1(C)C=CC=CC=1>[N:21]1([C:33]([NH2:32])=[O:34])[CH2:20][CH2:19][CH2:18][CH2:23][CH2:22]1
|
Name
|
indazole
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)N1N=C(C2=CC=CC=C12)C1CCNCC1)(F)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 35° C.
|
Type
|
CUSTOM
|
Details
|
the product precipitated from the solution
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |